
N-(1-ethyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
N-(1-ethyl-1H-pyrazol-5-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The compound this compound is of particular interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions, yielding benzoic acid derivatives and pyrazole amines.
Conditions | Reagents | Products | Reference |
---|---|---|---|
Acidic hydrolysis | Concentrated HCl, reflux | Benzoic acid + 1-ethyl-1H-pyrazol-5-amine | |
Basic hydrolysis | NaOH, aqueous ethanol, heat | Sodium benzoate + 1-ethyl-1H-pyrazol-5-amine |
This reaction is critical for decomposing the compound into biologically active fragments, such as pyrazole amines used in pesticidal agents.
Substitution Reactions at the Amide Nitrogen
The amide nitrogen participates in nucleophilic substitution reactions, enabling functionalization.
Reagent | Conditions | Product | Reference |
---|---|---|---|
Methyl iodide | DMF, NaH, 60°C | N-methyl-N-(1-ethyl-1H-pyrazol-5-yl)benzamide | |
Acetyl chloride | Pyridine, RT | N-acetyl-N-(1-ethyl-1H-pyrazol-5-yl)benzamide |
These reactions are facilitated by the lone pair on the amide nitrogen, making it susceptible to alkylation or acylation.
Electrophilic Aromatic Substitution on the Benzamide Ring
The benzene ring undergoes electrophilic substitution, primarily at the meta position relative to the amide group.
Reaction | Reagents | Product | Reference |
---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0–5°C | 3-nitro-N-(1-ethyl-1H-pyrazol-5-yl)benzamide | |
Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3-bromo-N-(1-ethyl-1H-pyrazol-5-yl)benzamide |
The amide group acts as a meta-directing deactivating group, influencing regioselectivity .
Electrophilic Substitution on the Pyrazole Ring
The pyrazole moiety undergoes halogenation or nitration at the 3- or 4-positions.
Reaction | Reagents | Product | Reference |
---|---|---|---|
Chlorination | Cl₂, AlCl₃, 40°C | N-(1-ethyl-3-chloro-1H-pyrazol-5-yl)benzamide | |
Nitration | HNO₃, H₂SO₄, 50°C | N-(1-ethyl-4-nitro-1H-pyrazol-5-yl)benzamide |
The ethyl group at the 1-position sterically directs electrophiles to the 3- or 4-positions .
Coordination and Complexation
The pyrazole and amide groups act as ligands for metal ions, forming stable complexes.
Metal Salt | Conditions | Complex | Reference |
---|---|---|---|
CuCl₂ | Ethanol, RT | [Cu(N-(1-ethyl-1H-pyrazol-5-yl)benzamide)₂Cl₂] | |
Fe(NO₃)₃ | Methanol, reflux | [Fe(this compound)(NO₃)₃] |
These complexes exhibit enhanced stability due to chelation between the pyrazole nitrogen and amide oxygen.
Oxidation and Reduction
The ethyl group on the pyrazole resists oxidation, but the amide can be reduced to an amine.
Reaction | Reagents | Product | Reference |
---|---|---|---|
Reduction | LiAlH₄, THF, reflux | N-(1-ethyl-1H-pyrazol-5-yl)benzylamine |
Cyclization Reactions
Under specific conditions, the compound forms fused heterocycles.
Reagent | Conditions | Product | Reference |
---|---|---|---|
PCl₅, POCl₃ | Toluene, 110°C | 1-ethyl-5-(benzimidazol-2-yl)-1H-pyrazole |
Cyclization is driven by intramolecular nucleophilic attack, forming bioactive heterocycles .
Key Research Findings
-
Biological Relevance : Derivatives of this compound exhibit fungicidal activity by inhibiting succinate dehydrogenase (SDH), with binding modes similar to commercial fungicides like fluxapyroxad .
-
Structural Insights : Molecular docking reveals hydrogen bonding between the amide group and SDH residues (ARG 43, SER 39), enhancing inhibitory potency .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
N-(1-ethyl-1H-pyrazol-5-yl)benzamide can be compared with other similar compounds such as:
N-(1H-pyrazol-5-yl)nicotinamide derivatives: These compounds also exhibit antifungal activity and have similar structural features.
Pyrazoline derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other pyrazole derivatives .
Properties
CAS No. |
956950-61-1 |
---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(2-ethylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C12H13N3O/c1-2-15-11(8-9-13-15)14-12(16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,16) |
InChI Key |
MHJGWSQDVJSWIR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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